2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a dithiocarbamate ester and a carboxylic acid group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid typically involves a multi-step process. One common method includes the in situ reaction of N,N-diisopropylamine, carbon disulfide, and sodium hydroxide to generate the dithiocarbamate intermediate. This intermediate is then reacted with sodium chloroacetate to form the final product . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiocarbamate group into thiol or other reduced forms.
Eigenschaften
CAS-Nummer |
548761-56-4 |
---|---|
Molekularformel |
C11H17NO2S2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
2-[bis(prop-2-enyl)carbamothioylsulfanyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H17NO2S2/c1-5-7-12(8-6-2)10(15)16-11(3,4)9(13)14/h5-6H,1-2,7-8H2,3-4H3,(H,13,14) |
InChI-Schlüssel |
YJIGLYXSGUKUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)SC(=S)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.